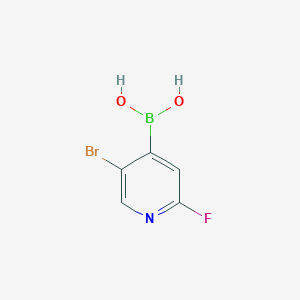

(5-Bromo-2-fluoropyridin-4-yl)boronic acid

描述

Significance of Aryl- and Heteroarylboronic Acids in Modern Organic Synthesis

Aryl- and heteroarylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.orgresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with a halide or triflate, and it is one of the most reliable methods for constructing biaryl and heteroaryl structures. libretexts.orgnih.gov These structures are prevalent in a vast array of biologically active molecules and functional materials.

The utility of boronic acids extends beyond just the Suzuki-Miyaura coupling. They are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents. researchgate.netnih.gov Boronic acids and their derivatives, such as boronate esters, are compatible with a wide range of functional groups, allowing for their use in complex molecular syntheses without the need for extensive protecting group strategies. nih.govnih.gov Their applications also include Chan-Lam amination, Brown oxidation, and asymmetric synthesis, showcasing their versatility as synthetic intermediates. researchgate.netnih.gov The development of methods for the direct C-H borylation of aromatic and heterocyclic compounds has further expanded the accessibility and utility of this class of reagents. nih.gov

The Pyridine (B92270) Moiety in Advanced Chemical Architectures

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry, materials science, and agrochemicals. dntb.gov.uanumberanalytics.comnih.gov As an isostere of benzene, this nitrogen-containing heterocycle possesses unique electronic properties and the ability to engage in hydrogen bonding, which significantly enhances the pharmacokinetic and pharmacodynamic properties of drug molecules. nih.govnih.gov The nitrogen atom in the pyridine ring can improve water solubility, metabolic stability, and cell permeability, making it a "privileged scaffold" in drug design. nih.govrsc.org In fact, a significant number of FDA-approved drugs contain a pyridine core, highlighting its importance in the pharmaceutical industry. nih.govrsc.org

Beyond pharmaceuticals, pyridine derivatives are integral to the development of advanced materials. They are used as ligands in coordination chemistry and catalysis, and their electronic properties make them suitable for applications in organic light-emitting devices (OLEDs) and other optoelectronic materials. rsc.orgmdpi.com The ability of the pyridine nitrogen to coordinate with metals is also exploited in the creation of catalysts and functional materials with tailored properties. youtube.com

Role of Halogenation in Modulating Reactivity and Electronic Properties within Pyridine Systems

The introduction of halogen atoms, such as bromine and fluorine, onto a pyridine ring profoundly influences its chemical reactivity and electronic properties. nih.gov The electronegative nature of halogens deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions require harsh conditions. uoanbar.edu.iqnih.gov Conversely, halogenation enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction for introducing other functional groups. nih.gov

The specific placement of halogens directs the regioselectivity of subsequent reactions. For instance, halogens can act as directing groups in metalation-halogenation sequences or serve as leaving groups in cross-coupling reactions. nih.govnih.gov Furthermore, the electronic effects of halogens can tune the properties of the molecule. Fluorine, with its high electronegativity, can alter the acidity of nearby protons and influence intermolecular interactions, such as hydrogen bonding and halogen bonding. rsc.orgacs.org Bromine provides a reactive handle for transformations like the Suzuki-Miyaura coupling, where the carbon-bromine bond is readily activated by a palladium catalyst. sigmaaldrich.com This dual halogenation pattern, as seen in (5-Bromo-2-fluoropyridin-4-yl)boronic acid, offers multiple, distinct reaction sites for sequential and controlled synthetic modifications.

Overview of the Research Landscape for this compound and Related Halogenated Pyridylboronic Acids

The research landscape for this compound and its analogs is primarily centered on its application as a versatile intermediate in organic synthesis. This compound is commercially available from various suppliers, indicating its utility in both academic research and industrial production. americanchemicalsuppliers.compharmaffiliates.com Its structure is designed for strategic, regioselective transformations. The boronic acid at the 4-position, the bromine at the 5-position, and the fluorine at the 2-position each provide a distinct site for chemical modification.

Synthetic routes to halogenated pyridylboronic acids often involve lithium-halogen exchange from a polyhalogenated pyridine precursor, followed by quenching with a borate (B1201080) ester and subsequent hydrolysis. nih.govgoogle.com Research has focused on optimizing these synthetic procedures to achieve high yields and purity. researchgate.net

The primary application of compounds like this compound is in Suzuki-Miyaura cross-coupling reactions to build complex molecular scaffolds. The bromine atom serves as the reactive site for this coupling, allowing for the introduction of various aryl or heteroaryl groups. sigmaaldrich.com The remaining fluorine atom and the pyridine nitrogen can then be used to further tune the electronic properties or to engage in other transformations, making these compounds highly valuable for constructing libraries of molecules for drug discovery and materials science research. nih.govrsc.org

Compound Data

Below are the key chemical properties for this compound.

| Property | Value | Source |

| IUPAC Name | (2-bromo-5-fluoropyridin-4-yl)boronic acid | nih.gov |

| Molecular Formula | C₅H₄BBrFNO₂ | americanchemicalsuppliers.comnih.gov |

| Molecular Weight | 219.81 g/mol | nih.gov |

| CAS Number | 1072951-43-9 | pharmaffiliates.comchemicalbook.com |

| Canonical SMILES | B(C1=CC(=NC=C1F)Br)(O)O | nih.gov |

| Melting Point | >135°C (decomposes) | chemicalbook.com |

属性

IUPAC Name |

(5-bromo-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGTTXYOGWRRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 5 Bromo 2 Fluoropyridin 4 Yl Boronic Acid and Analogues

Strategies for Introducing the Boronic Acid Moiety into Halopyridine Scaffolds

Several key strategies have been developed for the synthesis of pyridinylboronic acids, including metal-halogen exchange, directed ortho-metalation, electrophilic borylation of Grignard reagents, and photoinduced borylation methods. thieme-connect.com These methods offer different advantages in terms of regioselectivity, functional group tolerance, and reaction conditions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental and widely used method for the preparation of organometallic reagents, which can then be trapped with an electrophilic boron source to yield the desired boronic acid or its ester. wikipedia.org This reaction typically involves the use of organolithium reagents to exchange with a halogen atom on the pyridine (B92270) ring. wikipedia.orgwikipedia.org

In dihalopyridines, the regioselectivity of the metal-halogen exchange is a critical factor. The position of the lithiation is influenced by the nature of the halogens and their positions on the pyridine ring. Generally, the exchange rate follows the trend I > Br > Cl. wikipedia.org For a compound like 5-bromo-2-fluoropyridine (B45044), the bromine atom is significantly more susceptible to exchange than the fluorine atom when using organolithium reagents.

Studies on dihalopyridines have shown that regioselective metal-halogen exchange can be achieved. For instance, in 2,3-dihalopyridines, the reaction conditions, such as temperature, can influence the regioselectivity between deprotolithiation and a "halogen dance" phenomenon. nih.gov In the case of 2,5-dihalopyridines, the bromine at the 5-position is typically more reactive towards metal-halogen exchange than a halogen at the 2-position, especially if the 2-position is occupied by a less reactive halogen like fluorine. Research on 2,4-dihaloquinolines, a related heterocyclic system, has demonstrated that lithium-halogen exchange occurs regioselectively at the 4-position when a bromine is present. researchgate.net

The synthesis of 6-halopyridin-3-yl-boronic esters has been accomplished by taking advantage of the reactivity differences between two different halogen atoms on the pyridine ring. thieme-connect.com This selectivity is crucial for the synthesis of specifically substituted pyridinylboronic acids.

Table 1: Examples of Regioselective Metal-Halogen Exchange in Dihalopyridines

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2,5-Dibromopyridine | n-BuLi, then B(OiPr)₃ | THF, -78 °C | (5-Bromopyridin-2-yl)boronic acid | 78 | thieme-connect.com |

| 2-Bromo-5-iodopyridine | n-BuLi, then B(OiPr)₃ | THF, -78 °C | (2-Bromo-5-pyridyl)boronic acid | 85 | thieme-connect.com |

| 3-Bromo-2-chloropyridine | n-BuLi, then B(OiPr)₃ | THF, -78 °C | (3-Chloropyridin-2-yl)boronic acid | - | thieme-connect.com |

Yields may vary based on specific reaction conditions and isolation procedures. The table presents illustrative examples.

Organolithium reagents, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are powerful reagents for initiating metal-halogen exchange. wikipedia.orgyoutube.com The choice of organolithium reagent can influence the reaction's efficiency and selectivity. These reagents are highly basic and nucleophilic, necessitating low temperatures (typically -78 °C or lower) to prevent side reactions. wikipedia.orgsigmaaldrich.com

The general procedure involves the slow addition of the organolithium reagent to a solution of the halopyridine in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). youtube.com After a short period to allow for the exchange, an electrophilic boron reagent, most commonly a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate, is added to trap the generated aryllithium species. nih.gov Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

A practical and cost-effective synthesis of (2-aminopyrimidin-5-yl) boronic acid was developed using n-BuLi for the metal-halogen exchange, followed by trapping with triisopropyl borate. researchgate.net This highlights the utility of organolithium reagents in the synthesis of heterocyclic boronic acids.

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This method relies on the presence of a directing metalation group (DMG) that coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

For pyridine derivatives, the nitrogen atom itself can act as a directing group, but its influence can be weak and can lead to nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu Therefore, stronger directing groups are often employed. Halogens, particularly fluorine, can act as effective DMGs. organic-chemistry.org The fluorine atom in a 2-fluoropyridine (B1216828) derivative can direct lithiation to the C-3 position.

In the context of synthesizing a compound like (5-Bromo-2-fluoropyridin-4-yl)boronic acid, a DoM approach could potentially be envisioned starting from a precursor with a suitable DMG at the 3-position to direct lithiation to the 4-position. However, a more common approach for such systems is the metal-halogen exchange due to the presence of the bromine atom.

A study on the regioselective ortho-lithiation of various halopyridines using lithium diisopropylamide (LDA) demonstrated that 3-chloropyridine (B48278) undergoes lithiation at the C-4 position. researchgate.netresearchgate.net This lithiated intermediate can then be quenched with an electrophile.

Table 2: Examples of Directed ortho-Metalation of Halopyridines

| Starting Material | Reagent | Electrophile | Product | Yield (%) | Reference |

| 3-Chloropyridine | LDA | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 96 | researchgate.net |

| 2-Chloropyridine | LDA | (CH₃)₃SiCl | 2-Chloro-3-(trimethylsilyl)pyridine | 85 | researchgate.net |

| 4-Chloropyridine | LDA | (CH₃)₃SiCl | 4-Chloro-3-(trimethylsilyl)pyridine | 92 | researchgate.net |

Yields are for the silylated products and demonstrate the principle of directed lithiation.

Electrophilic Borylation of Aryl Grignard Reagents

The formation of a Grignard reagent from a halopyridine followed by reaction with a boron electrophile is an alternative to the use of organolithium reagents. chemguide.co.ukyoutube.com Pyridyl Grignard reagents can be challenging to prepare directly from the corresponding halide and magnesium metal. google.com However, they can be generated in situ through a halogen-magnesium exchange reaction, for example, by treating the halopyridine with a more reactive Grignard reagent like isopropylmagnesium chloride. wikipedia.org

Once the pyridyl Grignard reagent is formed, it can be reacted with a trialkyl borate, similar to the organolithium route, to furnish the boronate ester, which is then hydrolyzed to the boronic acid. chemguide.co.ukyoutube.com This method can offer advantages in terms of functional group tolerance and milder reaction conditions compared to organolithium-based methods. google.com A patent describes the preparation of dialkylpyridylboranes by reacting a pyridine Grignard reagent with an alkoxydialkylborane or a trialkylborane at temperatures ranging from 0°C to 40°C. google.com

Photoinduced Borylation Methods

In recent years, photoinduced borylation reactions have emerged as a powerful and environmentally friendly alternative for the synthesis of organoboron compounds. researchgate.net These methods often proceed under mild, transition-metal-free conditions.

One approach involves the photoinduced radical borylation of aryl halides. nih.gov A pyridine-catalyzed, transition-metal-free borylation of haloarenes has been developed that proceeds via the selective cross-coupling of an aryl radical and a pyridine-stabilized boryl radical. nih.gov This methodology has a broad substrate scope and is operationally simple. Another study reported a photoinduced borylation of aryl halides catalyzed by 1-methylbenzimidazole (B167850) in an aqueous phase, highlighting the green chemistry aspects of this approach. rsc.org

Transition-Metal-Free Photoinduced Borylation of Haloarenes

A significant advancement in the synthesis of boronic acids is the development of transition-metal-free photoinduced borylation. nih.gov This method provides a direct conversion of haloarenes to boronic acids and their corresponding esters without the need for expensive and potentially toxic metal catalysts and ligands. nih.govnih.gov The absence of transition metals is particularly advantageous for applications in materials science and medicinal chemistry, where high purity and low metal contamination are critical. nih.govnih.gov

The process involves the photochemical activation of an Ar–X (aryl-halide) bond, which leads to the formation of an aryl radical. scispace.com This radical can then be trapped by a boron-containing reagent to form the desired boronic acid or ester. The reaction demonstrates broad functional group tolerance and is effective for a range of haloarenes, including iodo-, bromo-, and chloroarenes, as well as electron-rich fluoroarenes. nih.govacs.org Key features of this methodology include:

Mild Conditions : The reactions are typically conducted at ambient temperatures (10-30 °C), which is beneficial for synthesizing thermally sensitive compounds. nih.gov

Scalability : The protocol can be implemented on a multigram scale and is adaptable to flow chemistry conditions. scispace.comacs.org

Simple Procedure : The experimental setup is straightforward, and the by-products are generally innocuous and easy to remove. nih.govnih.gov

The choice of solvent and boron source is crucial. For the preparation of boronic acids, tetrahydroxydiboron (B82485) in methanol (B129727) is commonly used. nih.gov For boronic esters, reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) can be used in solvents such as methanol, acetonitrile, or isopropanol. nih.gov

| Parameter | Condition | Source |

| Catalyst/Promoter | None (Metal- and Additive-Free) | nih.gov, scispace.com |

| Energy Source | UV Light | nih.gov |

| Substrates | Iodo-, Bromo-, Chloro-, and Fluoroarenes | nih.gov, acs.org |

| Boron Source | Tetrahydroxydiboron (for acids), B₂pin₂ (for esters) | nih.gov |

| Temperature | 10-30 °C | nih.gov |

| Advantages | Low metal contamination, simple workup, scalable | nih.gov, nih.gov |

Photocatalytic Platforms for Borylation

Building upon photoinduced methods, photocatalytic platforms offer an alternative route for borylation under transition-metal-free conditions. These systems utilize an organic photocatalyst to facilitate the reaction. For instance, a method employing 1-methylbenzimidazole as a catalyst in an aqueous phase has been reported for the borylation of aryl halides. rsc.org This approach is noted for its operational simplicity and for being environmentally benign. rsc.org

Another strategy involves a pyridine-catalyzed radical borylation of haloarenes. acs.orgnih.govacs.org This reaction proceeds through the selective cross-coupling of an aryl radical with a pyridine-stabilized boryl radical under mild conditions. nih.govacs.org The reaction exhibits a broad substrate scope and is amenable to gram-scale synthesis. acs.orgnih.gov Mechanistic studies suggest that photoinduced homolytic cleavage of an activated diboron (B99234) reagent is a key step in these transformations. rsc.org

Transition Metal-Catalyzed Borylation Reactions

Transition metal catalysis remains a cornerstone for the synthesis of arylboronic acids and esters, offering high efficiency and functional group tolerance. Catalysts based on iridium and palladium are particularly prominent.

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of unactivated arenes and heteroarenes. acs.orgrsc.org This method allows for the conversion of C-H bonds into C-B bonds, providing a highly atom-economical route to boronate esters. nih.gov The reactions are typically catalyzed by iridium(I) complexes, such as [IrCl(COD)]₂, in conjunction with a bipyridine or phenanthroline ligand, and use bis(pinacolato)diboron (B₂pin₂) as the boron source. acs.org

A significant advantage of this methodology is its mild reaction conditions, with many transformations proceeding efficiently at room temperature. acs.org However, the application to pyridine-based substrates can be challenging. rsc.orgnih.gov The lone pair on the pyridine nitrogen can coordinate to the iridium center, inhibiting the catalyst. rsc.org To overcome this, strategies include:

Steric Hindrance : Introducing a substituent at the C-2 position of the pyridine ring can prevent inhibitory coordination. rsc.org

Directing Groups : Electron-withdrawing groups can slow the rate of protodeborylation, a common side reaction, allowing for the isolation of the desired product. rsc.orgnih.gov

For substituted pyridines, regioselectivity is often governed by steric factors, providing access to a variety of pyridylboronic esters that might be difficult to synthesize otherwise. nih.govdigitellinc.com

| Catalyst System | Substrate Type | Key Feature | Source |

| [IrCl(COD)]₂ / 2,2'-bipyridine | Arenes | High yields at room temperature | acs.org |

| Iridium / Phenanthroline | Aromatics/Heteroaromatics | Robust catalyst with excellent selectivity | organic-chemistry.org |

| Iridium / dtbpy | 2-Halopyridines | Borylation at the C-6 position | nih.gov |

| Iridium / 3,4,7,8-Tetramethyl-1,10-phenanthroline | Substituted Pyridines | Sterically governed regioselectivity | nih.gov |

Palladium-catalyzed borylation, particularly the Miyaura borylation, is a widely used method for coupling aryl halides with a diboron reagent. organic-chemistry.org Performing these reactions in water using micellar catalysis represents a significant step towards greener and more sustainable chemical synthesis. This approach enables the efficient borylation of aryl bromides and chlorides in an aqueous medium. organic-chemistry.org

The success of micellar catalysis often relies on a specific combination of a palladium precursor (e.g., Pd(OAc)₂), a specialized ligand like SPhos, and a hindered, lipophilic base such as potassium 2-ethylhexanoate. organic-chemistry.org This system creates nanosized micelles in water that act as reactors, solubilizing the organic substrates and facilitating the catalytic cycle. The methodology is effective for a wide range of aryl and heteroaryl halides, providing good yields and high purity of the resulting boronic esters. organic-chemistry.org While not explicitly detailed for this compound, the broad applicability to heteroaryl bromides suggests its potential utility. organic-chemistry.org

Synthesis and Stabilization of Boronic Acid Derivatives

Boronic acids are known to be unstable under certain conditions, prone to dehydration to form boroxines or to protodeborylation. To enhance their stability for storage, purification, and subsequent use in synthesis, they are commonly converted into more robust derivatives, most notably boronate esters.

Preparation of Boronate Esters

The most common strategy for stabilizing boronic acids is their conversion to cyclic boronate esters, with pinacol (B44631) esters being the most prevalent. These esters are generally stable, crystalline solids that are amenable to chromatographic purification and compatible with a wide range of reaction conditions. orgsyn.org

Several methods exist for the preparation of boronate esters:

Esterification of Boronic Acids : The most direct method involves the reaction of a boronic acid with an alcohol or diol. For pinacol esters, the boronic acid is reacted with pinacol, often with azeotropic removal of water or in the presence of a drying agent like magnesium sulfate. orgsyn.org

Metal-Halogen Exchange : A common route for heteroaryl boronic esters starts from a halo-heteroarene. The process involves a metal-halogen exchange (e.g., using butyllithium) at low temperatures, followed by quenching the resulting organometallic species with an electrophilic borate ester, such as triisopropyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (iPrO-Bpin). google.comresearchgate.net

Reaction of Grignard Reagents : Grignard reagents can react with pinacolborane (HBpin) or trialkyl borates at room temperature to afford the corresponding pinacol boronate esters in high yields. organic-chemistry.orgescholarship.org This method is efficient and general for a variety of substrates. escholarship.org

Palladium-Catalyzed Borylation : As described in section 2.1.5.2, methods like the Miyaura borylation directly yield boronate esters from aryl halides and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org

For a substrate like 5-bromo-2-fluoropyridine, a plausible synthesis of its pinacol boronate ester would involve a lithium-halogen exchange with n-BuLi at -78 °C, followed by reaction with a borate ester like triisopropyl borate and subsequent esterification with pinacol, or directly with iPrO-Bpin. google.com

| Method | Starting Material | Key Reagents | Product | Source |

| Esterification | Boronic Acid | Pinacol, MgSO₄ | Pinacol Boronate Ester | orgsyn.org |

| Metal-Halogen Exchange | Aryl Halide | n-BuLi, Triisopropyl borate | Boronic Acid/Ester | google.com, researchgate.net |

| Grignard Reaction | Aryl Halide | Mg, Pinacolborane (HBpin) | Pinacol Boronate Ester | organic-chemistry.org, escholarship.org |

| Pd-Catalyzed Borylation | Aryl Halide | B₂pin₂, Pd Catalyst, Base | Pinacol Boronate Ester | organic-chemistry.org |

Synthesis of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as highly valuable and stable alternatives to boronic acids in organic synthesis. upenn.eduorgsyn.org These tetracoordinate boron species are typically crystalline solids that are stable to both air and moisture, which allows for indefinite storage without special precautions. orgsyn.orgnih.gov The synthesis of potassium organotrifluoroborates is often straightforward and can be achieved by treating a boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.orgnih.gov This method is atom-economical and utilizes inexpensive reagents. nih.gov

For instance, the general preparation involves dissolving the parent boronic acid, such as this compound, in a solvent like methanol and then adding a solution of KHF₂ in water. orgsyn.org The resulting potassium organotrifluoroborate often precipitates from the reaction mixture as a solid, which can then be isolated by filtration. This straightforward conversion provides a boronic acid surrogate that can be used in a variety of chemical transformations. orgsyn.org The organotrifluoroborate group can be carried through multiple synthetic steps before being utilized in a cross-coupling reaction or deprotected to regenerate the boronic acid if needed. orgsyn.org

The applicability of this method is broad, with successful syntheses reported for a wide range of aryl and heteroaryl trifluoroborates. organic-chemistry.org One-pot procedures starting from aryl halides have also been developed, where an initial borylation is followed by the addition of KHF₂ to directly yield the potassium aryltrifluoroborate. organic-chemistry.org

One of the primary advantages of potassium organotrifluoroborates over their corresponding boronic acids is their enhanced stability. upenn.edu Boronic acids often exist as a mixture of the monomeric acid and its cyclic trimeric anhydride (B1165640) (boroxine), which can lead to uncertainties in stoichiometry during reactions. orgsyn.org In contrast, potassium organotrifluoroborates are well-defined, monomeric crystalline solids. nih.govgrillolabuc.com This defined nature simplifies stoichiometric calculations and improves the reproducibility of reactions.

Their stability extends to being less prone to protodeboronation, a common decomposition pathway for boronic acids, especially electron-deficient heteroarylboronic acids. upenn.eduwikipedia.org This increased stability is attributed to the tetracoordinate nature of the boron atom, which makes it less electrophilic and thus less susceptible to protonolysis. researchgate.net Furthermore, these compounds are generally non-toxic and compatible with a wide array of functional groups, making them versatile reagents in complex molecule synthesis. nih.govnih.gov

The improved stability and handling characteristics of potassium organotrifluoroborates have made them reliable partners in Suzuki-Miyaura cross-coupling reactions, even with challenging substrates like aryl chlorides. upenn.edunih.gov

Strategies for Mitigating Protodeboronation

Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a significant side reaction that plagues many cross-coupling reactions involving boronic acids, leading to reduced yields. wikipedia.org This issue is particularly pronounced for certain heteroarylboronic acids, such as 2-pyridylboronic acids, which can undergo rapid decomposition. wikipedia.orgresearchgate.net The mechanism of protodeboronation is highly dependent on the reaction pH and the structure of the organic substituent. wikipedia.orged.ac.uk For basic heteroaromatic boronic acids like those of pyridine, the formation of a zwitterionic intermediate can facilitate rapid C-B bond cleavage. wikipedia.org

Several strategies have been developed to mitigate this undesired reaction:

Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a common and effective strategy. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are two prominent examples. wikipedia.orgchem-station.com These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the active boronic acid and thus suppressing side reactions like protodeboronation. wikipedia.orgchem-station.com

Catalyst and Condition Optimization: The development of highly efficient catalyst systems allows for rapid catalytic turnover. wikipedia.org When the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation, the impact of the decomposition pathway is minimized. wikipedia.org

pH Control: The rate of protodeboronation is often pH-dependent. ed.ac.uk For some heteroaromatic boronic acids, adjusting the pH of the reaction mixture away from neutral can shift the equilibrium away from the reactive zwitterionic species, thereby attenuating the rate of protodeboronation. wikipedia.org

Use of Additives: Metal additives, such as copper and silver salts, have been shown to accelerate cross-coupling reactions, which can help to outcompete the protodeboronation process. wikipedia.org For 2-pyridylboronic acids, copper salts have also been proposed to act as stabilizing agents. researchgate.net

The following table summarizes the half-lives of protodeboronation for various boronic acids under specific conditions, highlighting the instability of certain heteroaryl species.

| Boronic Acid | Conditions | Half-life (t₁/₂) | Reference |

| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | ed.ac.uk |

| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | ed.ac.uk |

| 2-Pyridylboronic acid | pH 7, 70 °C | ≈ 25-50 sec | ed.ac.uk |

| 5-Thiazolylboronic acid | pH 7, 70 °C | ≈ 25-50 sec | ed.ac.uk |

N-Stabilized Boronate Derivatives

Nitrogen-stabilized boronate derivatives, particularly N-methyliminodiacetic acid (MIDA) boronates, represent a significant advancement in circumventing the instability of boronic acids. chem-station.com MIDA boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid. researchgate.net These derivatives are exceptionally stable, often existing as benchtop-stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica (B1680970) gel chromatography. nih.govbldpharm.com

The stability of MIDA boronates arises from the formation of a dative bond between the nitrogen atom of the MIDA ligand and the empty p-orbital of the boron atom. grillolabuc.comchem-station.com This coordination shields the boron center, deactivating its Lewis acidity and rendering it inert to many reagents and reaction conditions, including anhydrous cross-coupling conditions. chem-station.comnih.gov

A key feature of MIDA boronates is their ability to undergo controlled, slow release of the free boronic acid under mild aqueous basic conditions. chem-station.comnih.gov This slow-release protocol is highly advantageous in cross-coupling reactions, as it maintains a low concentration of the often-unstable boronic acid, thereby minimizing side reactions such as protodeboronation and homocoupling. chem-station.com This strategy has proven particularly beneficial for the cross-coupling of traditionally difficult substrates like heteroaryl and alkenyl boronic acids. chem-station.com

The robustness of the MIDA boronate group allows for the multi-step synthesis of complex building blocks where the boronic acid functionality is protected. grillolabuc.comresearchgate.net This has enabled the development of iterative cross-coupling strategies for the efficient and modular synthesis of complex small molecules. nih.govbldpharm.com

More recently, other N-stabilized borane (B79455) adducts have been explored. For example, adducts of pyridine derivatives with triborane (B₃H₇) have been synthesized and shown to be highly stable. rsc.orgrsc.org The strong nitrogen-boron bond in these compounds allows for functionalization of the pyridine ring under mild conditions. nih.gov

Chemical Reactivity and Mechanistic Studies of 5 Bromo 2 Fluoropyridin 4 Yl Boronic Acid and Analogues

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, especially those employing palladium, are powerful tools for forming carbon-carbon bonds. nih.gov These methods are valued for their functional group tolerance and mild reaction conditions. researchgate.net For heteroaryl compounds like (5-Bromo-2-fluoropyridin-4-yl)boronic acid, these reactions provide a direct pathway to assemble complex biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most utilized C-C bond-forming reactions, pairing an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction's popularity stems from the low toxicity of boron byproducts, its compatibility with a wide array of functional groups, and the general stability of the boronic acid reagents. researchgate.netnih.gov

This compound serves as a nucleophilic partner in Suzuki-Miyaura couplings, enabling the introduction of the 5-bromo-2-fluoropyridin-4-yl moiety onto various molecular scaffolds. The reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide (or triflate). While specific yield data for reactions involving this compound are not extensively documented in readily available literature, its reactivity can be inferred from the general principles governing heteroaryl boronic acids. The presence of two halogen substituents, fluorine and bromine, on the pyridine (B92270) ring significantly influences the electronic properties and, consequently, the reactivity of the boronic acid. The general mechanism involves an oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product. youtube.com

The use of heteroaryl boronic acids in Suzuki-Miyaura couplings is not without its difficulties. A primary challenge is the propensity for competitive protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, which is particularly problematic for electron-deficient or unstable heteroaryl boronic acids. nih.govnih.gov Additionally, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition. nih.gov

To overcome these issues, several strategies have been developed. One effective approach is the conversion of highly reactive boronic acids into more stable derivatives, such as boronic esters (e.g., pinacol (B44631) or neopentyl esters) or organotrifluoroborate salts. nih.govacs.org These derivatives often exhibit enhanced stability and can release the active boronic acid slowly under the reaction conditions, minimizing degradation. Anhydrous reaction conditions and the use of specific additives like trimethyl borate (B1201080) have also been shown to improve reaction outcomes by solubilizing intermediates and preventing catalyst poisoning. nih.gov

The choice of catalyst and ligand is critical for the successful coupling of challenging substrates like heteroaryl boronic acids. nih.gov Modern catalyst systems often employ electron-rich, bulky phosphine (B1218219) ligands that stabilize the palladium center and promote the key steps of the catalytic cycle. nih.gov Ligands such as SPhos and XPhos have demonstrated high efficacy in coupling heteroaryl substrates, even unprotected ones, by facilitating reactions at lower temperatures and with lower catalyst loadings. nih.gov The development of palladium precatalysts, which rapidly form the active Pd(0) species, is also crucial for reactions with unstable boronic acids that might otherwise decompose before coupling can occur. nih.gov

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Heteroaryl Substrates

| Catalyst/Precatalyst | Ligand | Base | Solvent(s) | Typical Substrates |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | Triphenylphosphine | Na₂CO₃ | 1,4-Dioxane/Water | Brominated pyridines, Indole boronic esters nih.gov |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Toluene/Water | Unprotected chloroindazoles, various boronic acids nih.gov |

| Pd₂(dba)₃ | FcPPh₂ | K₃PO₄ | 1,4-Dioxane | Polychlorinated pyridines, alkyl boronic esters acs.org |

This table represents common systems and conditions reported for heteroaryl couplings and may require optimization for specific substrates.

The reactivity of this compound is governed by a combination of steric and electronic effects. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is amplified by the presence of two electron-withdrawing halogen substituents (fluorine at C2 and bromine at C5). This increased electron deficiency can decrease the nucleophilicity of the ipso-carbon attached to the boron atom, potentially slowing the crucial transmetalation step. acs.org However, the electronic activation of the pyridine ring can also influence other steps in the catalytic cycle. Steric hindrance around the boronic acid group at the C4 position is relatively low, which should favor its participation in the coupling reaction.

Site-selective cross-coupling is a significant challenge when a molecule contains multiple, yet chemically similar, halogen atoms. rsc.orgrsc.org In polyhalogenated pyridines, the inherent electronic properties of the ring dictate a general order of reactivity for oxidative addition, which is often C4 > C2 > C3/C5. acs.org This selectivity is driven by the electron-deficient nature of the C2 and C4 positions.

In the context of this compound, if this molecule were to be used as a di-functional substrate in a subsequent coupling reaction after the boronic acid has reacted, the relative reactivity of the C-Br versus the C-F bond would come into play. Generally, the C-Br bond is more reactive towards palladium-catalyzed oxidative addition than the more robust C-F bond. Therefore, a selective Suzuki-Miyaura coupling at the C5-Br position would be anticipated, leaving the C2-F bond intact for potential further functionalization. This predictable selectivity allows for the modular construction of highly substituted pyridines. acs.org

Challenges and Solutions for Heteroaryl Boronic Acids

Other Carbon-Heteroatom Bond Forming Reactions

Beyond their widespread use in Suzuki-Miyaura cross-coupling, aryl and heteroaryl boronic acids are pivotal in the formation of bonds between carbon and various heteroatoms. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials science.

C-N Bond Formation (Amination)

The formation of a carbon-nitrogen bond via the reaction of a boronic acid with an amine, commonly known as the Chan-Lam coupling, is a significant transformation. nih.govresearchgate.net This reaction typically employs a copper catalyst to facilitate the coupling of an aryl or heteroaryl boronic acid with a wide range of nitrogen-containing compounds, including amines, amides, and azoles. nih.govresearchgate.net

While specific examples detailing the amination of this compound are not extensively documented in readily available literature, the general mechanism involves the formation of a copper-aryl intermediate, which then undergoes reductive elimination to yield the arylamine product. nih.gov The reactivity of heteroaryl boronic acids in these couplings can be influenced by the electronic properties and the position of the boronic acid group on the pyridine ring.

Recent advancements have also focused on the development of transition-metal-free amination reactions of arylboronic acids. These methods often utilize highly reactive aminating agents to circumvent the need for a metal catalyst. nih.govnih.gov For instance, the use of O-(2,4-dinitrophenyl)hydroxylamine or hydroxylamine-O-sulfonic acid under basic conditions has been shown to be effective for the amination of a variety of arylboronic acids. nih.govnih.gov A proposed mechanism for some of these transformations involves a 1,2-aryl migration from a boron-nitrogen intermediate. nih.gov The application of these metal-free methods to this compound could offer a valuable, contamination-free route to the corresponding aminopyridine derivatives.

C-O Bond Formation (Hydroxylation)

The conversion of an aryl or heteroaryl boronic acid to a phenol (B47542) or hydroxypyridine, respectively, is another crucial transformation. This hydroxylation can be achieved through various methods, including copper-catalyzed reactions akin to the Chan-Lam amination, or through transition-metal-free oxidative processes. nih.gov

The oxidation of the carbon-boron bond to a carbon-oxygen bond is often accomplished using oxidants such as hydrogen peroxide, oxone, or N-oxides. nih.gov The reaction with N-oxides, for example, can proceed rapidly at ambient temperature without the need for a metal catalyst or base, and has been shown to be effective for heteroaryl boronic acids.

A general representation of the transition-metal-free hydroxylation of an arylboronic acid is presented in the table below.

| Boronic Acid Substrate | Oxidant | Conditions | Product | Yield (%) |

| Phenylboronic acid | m-CPBA | CH2Cl2, rt | Phenol | High |

| 4-Methoxyphenylboronic acid | Oxone | Acetone/Water, rt | 4-Methoxyphenol | High |

| 3-Pyridylboronic acid | N-Oxide | rt | 3-Hydroxypyridine | Good |

This table represents generalized findings for arylboronic acids and is for illustrative purposes. Specific data for this compound is not available in the cited literature.

C-X (Halogen) Bond Formation

The conversion of the boronic acid functional group to a halogen (C-Br, C-Cl, C-I) is a useful synthetic maneuver. This transformation allows for the introduction of a halide that can subsequently be used in a plethora of other reactions. The direct conversion of arylboronic acids to aryl halides can be achieved using various halogenating agents, often in the presence of a copper catalyst. For instance, reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed for bromination, chlorination, and iodination, respectively.

Transition Metal-Free Transformations

Growing interest in green chemistry has spurred the development of transition-metal-free reactions. These methods avoid the potential for metal contamination in the final products, which is a significant concern in the pharmaceutical industry.

Radical Transfer Pathways from Arylboronic Acids

Recent research has unveiled that arylboronic acids can be precursors to aryl radicals under certain conditions, enabling a range of transformations without the need for a transition metal catalyst. For example, the borylation of aryl halides can proceed through a radical chain mechanism. While this is the reverse of the reaction of interest, it highlights the accessibility of radical pathways involving the C-B bond.

The generation of aryl radicals from arylboronic acids can be initiated by photoredox catalysis or by using specific radical initiators. These aryl radicals can then participate in various bond-forming reactions. While specific studies on radical transfer pathways originating from this compound are not prominent, this remains an active area of research with the potential for novel reactivity.

Oxidative Carbon-Boron Bond Cleavage

The carbon-boron bond of arylboronic acids can be cleaved under oxidative conditions to yield various functional groups. As discussed in the hydroxylation section (3.1.2.2), the most common outcome of this cleavage is the formation of a phenol. This transformation is fundamental and widely used in organic synthesis.

The mechanism of the oxidative cleavage typically involves the attack of an oxidant on the boronic acid, followed by a rearrangement that results in the formation of the C-O bond. The choice of oxidant and reaction conditions can be tuned to be compatible with a wide range of other functional groups present in the molecule. For heteroaryl boronic acids like this compound, careful selection of conditions is necessary to avoid undesired side reactions on the pyridine ring.

Boronic Acid Catalysis (BAC)

Boronic acids, beyond their role as coupling partners, can themselves act as catalysts. This capacity, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl groups. This interaction facilitates the activation of these groups for various chemical transformations.

Direct Activation of Hydroxyl Groups

Boronic acid catalysis represents a mild and selective method for the activation of hydroxyl functional groups. umanitoba.ca This approach circumvents the need for harsh reagents often required for the conversion of alcohols into better leaving groups, such as halides or sulfonates. researchgate.net The catalytic cycle typically involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the carbon atom attached to the oxygen, thereby activating it for nucleophilic attack. researchgate.net

This activation can be categorized into two primary modes: electrophilic and nucleophilic activation. researchgate.net In electrophilic activation, the boronic acid catalyst renders an alcohol more susceptible to substitution by a nucleophile. umanitoba.ca Conversely, in nucleophilic activation, the formation of a tetrahedral boronate adduct with a diol or saccharide increases the nucleophilicity of the hydroxyl groups. researchgate.net

The utility of this methodology extends to heteroaromatic systems. For instance, heteroaryl boronic acids, including pyridinyl and quinolinyl derivatives, can be effectively hydroxylated using N-oxides at ambient temperature. organic-chemistry.orgnih.gov This process showcases the compatibility of boronic acid functionalities within heterocyclic frameworks and their ability to mediate transformations at the hydroxyl group. organic-chemistry.orgnih.gov While direct catalytic activation of alcohols by heteroaryl boronic acids themselves is a developing area, the principles established with arylboronic acids provide a strong foundation for their application. umanitoba.ca

Application in Dehydrative Condensation Reactions

A significant application of boronic acid catalysis is in dehydrative condensation reactions, particularly for the formation of amide bonds from carboxylic acids and amines. This transformation is of fundamental importance in organic and medicinal chemistry. Arylboronic acids have been shown to effectively catalyze this reaction, often under azeotropic reflux conditions to remove water and drive the equilibrium towards the product. rsc.org

The mechanism is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate from the reaction of the carboxylic acid and the boronic acid. nih.gov This intermediate is more reactive towards nucleophilic attack by an amine than the original carboxylic acid. In some systems, the efficiency of this process is significantly enhanced by the use of a cooperative catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), which can react with the mixed anhydride to generate a more active cationic intermediate. nih.gov

This catalytic system has proven to be practical, scalable, and chemoselective, particularly for (poly)conjugated carboxylic acids. rsc.org For example, a combination of pentafluorophenylboronic acid and oxalic acid has been utilized for the dehydrative substitution of benzylic alcohols with another alcohol to form ethers. bath.ac.uk This methodology has been successfully applied to intermolecular etherifications, intramolecular cyclizations to form tetrahydrofurans and tetrahydropyrans, and crossed-etherification reactions. bath.ac.uk The reaction of heteroarylboronic acids, such as 4-pyridinylboronic acid and pyrimidine-5-boronic acid, with rhodizonic acid demonstrates their capability to participate in condensation reactions, forming novel zwitterionic systems. researchgate.net

Accelerated Click Reactions in Microdroplets

Recent research has demonstrated that the rates of certain chemical reactions can be dramatically accelerated in microdroplets. nih.gov This phenomenon has been harnessed for condensation-based click reactions involving boronic acids, enabling rapid synthesis of heterocyclic structures under ambient conditions without the need for a catalyst. nih.gov

Specifically, the reaction between 2-formyl phenylboronic acid and various amines in microdroplets leads to the formation of diverse products like iminoboronates, boroxines, thiazolidines, and diazaborines. nih.gov These reactions are reported to be three orders of magnitude faster than their bulk-phase counterparts. nih.gov The acceleration is attributed to the unique environment at the air-liquid interface of the microdroplets, which is suggested to act as a "superacid" and a dehydrating surface, facilitating the necessary condensation steps. nih.gov

This accelerated synthesis is not limited to simple molecules. It has been successfully applied as a late-stage functionalization tool in drug discovery, for example, in the modification of antihistamine derivatives. nih.gov The formation of iminoboronates, where a dative bond exists between the imine nitrogen and the ortho-boron atom, is a key feature of this chemistry, lending significant thermodynamic stability to the products. nih.gov The ability of boronic acids to drive intermolecular condensation to form cyclic trimers known as boroxines is also a crucial aspect of these transformations. nih.gov

Mechanistic Investigations

A thorough understanding of the reaction mechanisms involving this compound and its analogues is critical for optimizing existing synthetic protocols and designing new catalytic systems. Key areas of investigation include the transmetallation step in cross-coupling reactions and the potential for catalyst inhibition by the heteroaryl moiety.

Transmetallation Mechanisms in Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and the transmetallation step, where the organic group is transferred from the boron atom to the palladium catalyst, is a pivotal point in the catalytic cycle. rsc.orgyoutube.com Despite its widespread use, the precise mechanism of transmetallation has been a subject of extensive study and debate. illinois.edu

Two primary pathways are generally considered for the transmetallation step in Suzuki-Miyaura couplings:

The Boronate Pathway (Path A): In this mechanism, the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex. nih.gov

The Oxo-Palladium Pathway (Path B): Here, the arylpalladium(II) halide complex reacts with a hydroxide (B78521) ion to form an arylpalladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid. nih.gov

Systematic studies comparing these two pathways have suggested that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction of an arylpalladium hydroxide complex with the boronic acid (Path B) is the dominant pathway for transmetallation. nih.gov However, the specific pathway can be influenced by the reaction conditions, including the solvent, the base, and the nature of the boronic acid and its substituents. researchgate.net

For heteroarylboronic acids, their lower stability under basic conditions can be a complicating factor. researchgate.net The transmetallation involving boronic esters has also been investigated, revealing that they can transmetalate directly without prior hydrolysis, and in some cases, show enhanced reaction rates compared to the corresponding boronic acids. illinois.eduacs.org The key factors influencing the transfer of the organic group from boron to palladium are the ability to generate a vacant coordination site on the palladium atom and the nucleophilicity of the ipso-carbon atom attached to boron. acs.org

Key Intermediates in Suzuki-Miyaura Transmetallation

| Intermediate | Description | Pathway |

| Arylpalladium(II) Halide | Formed after oxidative addition of the aryl halide to the Pd(0) catalyst. | Both |

| Arylboronate | Formed by the reaction of arylboronic acid with a base. | Path A |

| Arylpalladium(II) Hydroxide | Formed by the reaction of the arylpalladium(II) halide with a hydroxide base. | Path B |

| Pre-transmetallation Intermediate | A complex containing a Pd-O-B linkage, which precedes the transfer of the aryl group. | Both |

Understanding Catalyst Inhibition by Heteroaryl Groups

While heteroarylboronic acids are invaluable building blocks, the presence of the heteroatom, particularly a nitrogen atom as in pyridine, can lead to catalyst inhibition or deactivation in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially leading to the formation of stable, off-cycle complexes that are catalytically inactive or have reduced activity. acs.org

This inhibitory effect can be influenced by several factors, including the position of the nitrogen atom relative to the boronic acid group and the steric environment around the nitrogen. For instance, in the cross-coupling of dihalogenated pyridines, the choice of ligand can dramatically alter the site-selectivity of the reaction, suggesting that the coordination of the pyridine nitrogen to the catalyst plays a significant role. acs.org

Studies on catalyst deactivation in Suzuki-Miyaura reactions have identified several potential mechanisms, including the aggregation of palladium nanoparticles and the strong adsorption of products onto the catalyst surface. researchgate.netmdpi.com In the context of heteroaromatic substrates, the coordination of the nitrogen-containing group to the palladium catalyst can be a significant contributor to deactivation. acs.org However, this coordination is not always detrimental. In some cases, it can facilitate the reaction, possibly through steric effects in the complexed intermediate that favor the displacement of the leaving group. acs.org The development of highly active palladium catalysts, often employing bulky phosphine ligands, has been a key strategy to overcome some of these challenges and enable efficient coupling of sterically hindered and electronically challenging substrates, including heteroaryl systems. acs.org

Influence of Ortho-Substituents on Catalytic Reactivity

The catalytic reactivity of arylboronic acids, including heteroaromatic variants like this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. In the context of this specific compound, the fluorine atom at the C-2 position and the bromine atom at the C-5 position play crucial roles in modulating its behavior in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While direct mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available research, the influence of its electronic and steric profile can be inferred from studies on analogous substituted pyridyl and phenylboronic acids.

The 2-fluoro substituent is of particular importance due to its strong electron-withdrawing nature and its proximity to the nitrogen atom of the pyridine ring. This electronic effect has several consequences for the catalytic cycle of reactions like the Suzuki-Miyaura coupling. The general mechanism for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The electronic properties of the boronic acid can impact the transmetalation step.

Research on fluorinated phenylboronic acids has shown that fluorine substituents enhance the Lewis acidity of the boron atom. researchgate.net This increased acidity can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step. However, the reactivity of pyridylboronic acids is also complicated by the presence of the ring nitrogen, which can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition. The presence of a 2-fluoro group can mitigate this effect by reducing the basicity of the pyridine nitrogen.

Furthermore, the 2-fluoro group can influence the stability of the boronic acid itself. Pyridylboronic acids, particularly 2-pyridylboronic acids, are known to be prone to protodeboronation, a process that decomposes the starting material and reduces the efficiency of the cross-coupling reaction. The electronic landscape created by the 2-fluoro and 5-bromo substituents in this compound is a key determinant of its reactivity profile.

The bromine atom at the C-5 position also exerts an electron-withdrawing effect, further modifying the electronic character of the pyridine ring. In catalytic reactions where the boronic acid itself is coupled with another aryl halide, the C-Br bond of a reaction product derived from this compound would be more susceptible to subsequent oxidative addition than a C-F bond, allowing for selective sequential cross-couplings. ossila.com

The following table summarizes the expected influence of the substituents of this compound on its catalytic reactivity based on established principles from related compounds.

| Substituent | Position | Electronic Effect | Influence on Catalytic Reactivity |

| Fluoro | 2 | Strong -I, weak +M | - Increases Lewis acidity of the boronic acid.- Reduces basicity of the pyridine nitrogen, potentially lessening catalyst inhibition.- May influence the rate of transmetalation. |

| Bromo | 5 | -I, weak +M | - Contributes to the overall electron-deficient nature of the pyridine ring.- The C-Br bond is a reactive site for subsequent cross-coupling reactions. |

This table is generated based on established principles of organic chemistry and not on direct experimental data for this compound.

Applications of 5 Bromo 2 Fluoropyridin 4 Yl Boronic Acid in Advanced Organic Synthesis

Building Block for Complex Polyheterocyclic Systems

The pyridine (B92270) ring is a fundamental component of many biologically active molecules. nih.govresearchgate.net (5-Bromo-2-fluoropyridin-4-yl)boronic acid is frequently employed as a foundational building block for creating intricate polyheterocyclic systems. Through metal-catalyzed cross-coupling reactions, the boronic acid group can be coupled with various heterocyclic halides, while the bromine atom remains available for subsequent functionalization. This sequential reactivity is crucial for assembling complex scaffolds that are central to many kinase inhibitors and other therapeutic agents. The presence of the pyridine nitrogen also offers a site for potential hydrogen bonding or coordination, which can be a key design element in drug discovery. researchgate.net

Synthesis of Biaryl and Heterobiaryl Compounds

The synthesis of biaryl and heterobiaryl structures is a cornerstone of modern organic chemistry, and the Suzuki-Miyaura reaction is a primary method for achieving this. google.com this compound is an excellent coupling partner in these reactions. It can be reacted with a wide array of aryl and heteroaryl halides to form C-C bonds, yielding substituted biaryl compounds where one of the aryl systems is the 5-bromo-2-fluoropyridinyl moiety. nih.gov This application is vital for creating intermediates used in the manufacture of pharmaceuticals and advanced materials. The reaction's tolerance for various functional groups makes it a highly modular and reliable method. nih.gov

Convergent Synthesis of Substituted Pyridine and Quinoline Derivatives

Convergent synthesis strategies aim to build complex molecules by first creating smaller, functionalized fragments that are later joined together. This compound is an ideal fragment for such approaches. Its boronic acid function allows for its efficient incorporation into a growing molecular framework. For instance, it can be coupled with other pre-functionalized rings to rapidly assemble substituted pyridines. nih.gov Furthermore, the inherent structure of the compound can serve as a platform for annulation reactions, leading to the formation of fused ring systems like quinolines, which are prevalent in many natural products and drugs. rsc.org

Precursor for Functionalization and Derivatization Reactions

Beyond its direct use in coupling reactions, the compound serves as a versatile precursor for a host of further chemical modifications. The three distinct functional handles—the boronic acid, the bromo group, and the fluoro group—can be addressed with different chemical reagents and conditions, allowing for a stepwise and controlled derivatization.

By incorporating this compound into a target molecule, chemists effectively introduce a trifecta of useful functional groups in a single step.

The boronic acid group is primarily used for the initial coupling but can also be converted into other functionalities like hydroxyl or amino groups. researchgate.net

The bromine atom is a classic handle for further cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), aminations, or lithiation-trapping sequences.

The fluorine atom is a common bioisostere for hydrogen in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, or membrane permeability. Its presence from the start simplifies the synthesis of fluorinated drug candidates.

This multi-handle approach provides significant synthetic flexibility, enabling the generation of diverse compound libraries from a single, advanced intermediate.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules in the final steps of a synthesis. nih.govrsc.org This allows for the rapid generation of analogues to optimize a lead compound's properties without re-synthesizing the entire molecule. This compound and its derivatives are valuable reagents in LSF. For example, a complex molecule containing a halide or triflate can be coupled with this boronic acid to introduce the 5-bromo-2-fluoropyridine (B45044) motif, thereby exploring the structure-activity relationship (SAR) associated with this specific substitution pattern. nih.gov The ability to introduce this functionalized heterocycle at a late stage accelerates the drug development process significantly. nih.gov

Contributions to Materials Science

Development of New Materials and Supramolecular Architectures

There is no specific research detailing the use of (5-Bromo-2-fluoropyridin-4-yl)boronic acid in the development of new materials or supramolecular architectures. However, the boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a characteristic that is fundamental to the construction of dynamic and self-assembling systems. This capability allows for the design of complex, ordered structures from molecular components.

The pyridyl nitrogen in this compound can act as a hydrogen bond acceptor or a metal coordination site, while the bromine and fluorine atoms can participate in halogen bonding. These non-covalent interactions are crucial in directing the assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, and porous organic frameworks. The interplay of these various interaction sites could potentially lead to the formation of novel materials with unique topologies and properties.

Integration into Polymers and Coatings

Currently, there are no published studies on the integration of this compound into polymers or coatings. Nevertheless, boronic acid-containing monomers are of significant interest for the synthesis of "smart" or responsive polymers. These polymers can exhibit changes in their physical or chemical properties in response to external stimuli such as pH or the presence of specific analytes like saccharides.

This compound could be envisioned as a monomer or a functionalizing agent for polymers. Its incorporation could impart specific functionalities to the resulting polymer, such as improved thermal stability or altered electronic properties due to the halogen substituents. In coatings, the boronic acid moiety could be exploited for its adhesive properties or for its ability to interact with surfaces containing diol functionalities.

Application in Crystal Engineering

Specific crystal engineering studies involving this compound have not been reported in the scientific literature. Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new crystalline solids with desired properties.

The molecular structure of this compound presents several features that are highly relevant to crystal engineering. The boronic acid group can form strong hydrogen-bonded dimers or chains. The pyridine (B92270) ring, along with the fluorine and bromine atoms, can participate in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and halogen bonding. The directed nature of these interactions could be harnessed to control the packing of molecules in the solid state, leading to the formation of crystals with specific architectures and functionalities. The study of related halogenated nicotinic acids has shown how different functional groups direct the formation of distinct supramolecular structures.

Electronic Materials: Organic Light-Emitting Diodes (OLEDs) and Semiconductors

There is no available research on the application of this compound in OLEDs or organic semiconductors. However, boronic acids and their derivatives are listed as materials for OLEDs, suggesting their role as building blocks in the synthesis of larger, conjugated molecules used in these devices.

The electron-withdrawing nature of the fluorine atom and the pyridine ring in this compound could be beneficial in designing materials for electron-transporting layers in OLEDs. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for constructing the complex aromatic structures often required for efficient organic electronic materials. Therefore, this compound represents a potential precursor for the synthesis of novel organic semiconductors.

Surface Functionalization of Substrates

No studies have been published on the use of this compound for the surface functionalization of substrates. However, boronic acids are known to bind to a variety of surfaces, including metal oxides and cellulose. This interaction can be used to modify the surface properties of materials, for example, to enhance their biocompatibility or to introduce new functionalities. The pyridyl, fluoro, and bromo groups on the aromatic ring of this compound would present unique chemical handles on a functionalized surface, allowing for further chemical modifications or specific interactions with other molecules.

Chemosensor Development

While there is no research specifically on chemosensors developed from this compound, the development of chemosensors is a prominent application of pyridyl boronic acids. These sensors often utilize the reversible interaction of the boronic acid with diols, which is a key feature for the detection of saccharides. The pyridine moiety can influence the Lewis acidity of the boron center and can also participate in signal transduction.

Boronic acid-based sensor arrays have been developed for the discrimination of various saccharides. These arrays often consist of a single fluorescent boronic acid-containing probe whose interaction with different saccharides at various pH values produces a unique fluorescence response pattern. This "fingerprint" allows for the identification of the analyte through statistical analysis. Given the structural features of this compound, it is conceivable that it could be incorporated into such sensor arrays as a component that contributes to the diversity of interactions and, therefore, the discriminatory power of the array.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2304634-96-4 | |

| Molecular Formula | C₅H₄BBrFNO₂ | |

| Molecular Weight | 219.80 g/mol | |

| Appearance | Solid | |

| SMILES | FC1=NC=C(Br)C(B(O)O)=C1 |

(Data sourced from publicly available supplier information, as no primary research data is available.)

Detection of Analytes through Reversible Covalent Bonding

The fundamental principle behind the use of boronic acids in sensing lies in their ability to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities. This interaction leads to the formation of stable five or six-membered cyclic boronate esters. bath.ac.ukbirmingham.ac.ukresearchgate.netnih.gov This reversible covalent bonding is highly specific and can be modulated by factors such as pH, which influences the equilibrium between the boronic acid and the boronate ester. researchgate.net The formation and cleavage of these bonds can be designed to trigger a measurable signal, such as a change in fluorescence or an electrochemical response, thus enabling the detection of the target analyte.

While specific research detailing the direct application of this compound in a complete sensor system is not extensively documented in publicly available literature, its structural features suggest its potential as a valuable building block in the synthesis of more complex sensor molecules. The presence of the bromo and fluoro substituents on the pyridine ring can influence the Lewis acidity of the boron atom, potentially tuning the binding affinity and selectivity for different diol-containing analytes.

Detailed Research Findings:

The broader research on boronic acid-based sensors has established several key detection strategies:

Fluorescence-Based Sensing: Many boronic acid-containing sensors are designed to exhibit a change in fluorescence upon binding to a diol. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer/exciplex formation. The binding event alters the electronic properties of the fluorophore, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

Electrochemical Sensing: Boronic acid-functionalized electrodes offer another avenue for analyte detection. The binding of a diol to the immobilized boronic acid can alter the electrochemical properties of the electrode surface, leading to changes in current, potential, or impedance that can be measured.

The general mechanism for diol sensing using a generic boronic acid (R-B(OH)₂) can be represented as follows:

R-B(OH)₂ + Diol ⇌ Cyclic Boronate Ester + 2H₂O

The equilibrium of this reaction is shifted towards the product side in the presence of the target diol, and this shift is what is ultimately detected.

Interactive Data Table: General Properties of Boronic Acid-Based Diol Sensors

Below is a generalized data table illustrating the types of analytes that can be detected using the boronic acid-diol interaction principle and the typical performance characteristics of such sensors. It is important to note that these are representative examples from the broader class of boronic acid sensors, as specific data for this compound is not available.

| Analyte Class | Specific Examples | Detection Principle | Typical Detection Limit Range | Reference |

| Saccharides | Glucose, Fructose, Ribose | Fluorescence, Electrochemical | µM to mM | researchgate.net |

| Glycoproteins | Ovalbumin, Horseradish Peroxidase | Electrochemical, Colorimetric | ng/mL to µg/mL | researchgate.net |

| Catecholamines | Dopamine, Epinephrine | Electrochemical, Fluorescence | nM to µM | researchgate.net |

| Ribonucleosides | Adenosine, Guanosine | Fluorescence | µM | nih.gov |

The development of new boronic acid derivatives, including halogen-substituted pyridyl boronic acids, is a continuous effort to improve the sensitivity, selectivity, and response time of these sensors. The specific electronic and steric properties imparted by substituents like bromo and fluoro groups in "this compound" are areas of interest for synthetic chemists designing the next generation of advanced sensing materials.

Role in Chemical Biology and Medicinal Chemistry Research Synthetic Aspects

Intermediate in the Synthesis of Pharmaceutical Candidates

The primary role of (5-Bromo-2-fluoropyridin-4-yl)boronic acid in pharmaceutical research is as a key intermediate for the construction of complex molecular architectures. Organoboron compounds are extensively used as building block intermediates in organic chemistry reactions. google.com The boronic acid group is an exceptionally useful handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

In a typical synthetic route, the boronic acid moiety of this compound is coupled with an aryl or heteroaryl halide or triflate. This reaction forges a new biaryl or hetero-biaryl linkage, which is a common structural motif in many biologically active molecules. The bromine atom on the pyridine (B92270) ring provides an additional reactive site that can be used for subsequent functionalization, either before or after the initial coupling reaction. This allows chemists to introduce further diversity into the molecular scaffold, for example, through another cross-coupling reaction or a nucleophilic aromatic substitution. This strategic, stepwise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies.

Below is a table representing the synthetic utility of the functional groups present in this compound.

| Functional Group | Typical Reaction | Resulting Linkage/Structure | Purpose in Synthesis |

| Boronic Acid (-B(OH)₂) | Suzuki-Miyaura Coupling | Pyridyl-Aryl or Pyridyl-Heteroaryl | Forms core C-C bonds to construct the molecular backbone. |

| Bromine (-Br) | Suzuki-Miyaura Coupling | Aryl-Pyridyl | Introduces additional aryl or heteroaryl groups. |

| Bromine (-Br) | Buchwald-Hartwig Amination | Pyridyl-Amine | Forms C-N bonds to add amine-containing substituents. |

| Bromine (-Br) | Sonogashira Coupling | Pyridyl-Alkynyl | Forms C-C triple bonds to introduce linear fragments. |

Building Block for Fluoro-Substituted Heterocycles in Drug Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. google.com this compound is a valuable building block for creating fluoro-substituted heterocyclic compounds. The fluorine atom at the 2-position of the pyridine ring exerts a strong electron-withdrawing effect, which can significantly modulate the physicochemical properties of the final molecule.

Key influences of the 2-fluoro substituent include:

Modulation of pKa: The fluorine atom lowers the basicity of the pyridine nitrogen, which can affect the molecule's ionization state at physiological pH, influencing its solubility, cell permeability, and interaction with biological targets.

Metabolic Stability: The C-F bond is very strong, and the fluorine atom can block a potential site of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket, potentially enhancing binding affinity and potency. google.com